molecular formula C16H26O B14620695 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one CAS No. 56975-52-1

12-Methylbicyclo[9.3.1]pentadec-11-en-15-one

Cat. No.: B14620695
CAS No.: 56975-52-1
M. Wt: 234.38 g/mol
InChI Key: JLBSXAJDASROBN-UHFFFAOYSA-N
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Description

12-Methylbicyclo[931]pentadec-11-en-15-one is a bicyclic compound with the molecular formula C16H26O It is characterized by a unique structure that includes a bicyclo[931]pentadecane framework with a methyl group at the 12th position and a ketone functional group at the 15th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one typically involves multi-step organic synthesis techniques. One common method includes the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group modifications to introduce the methyl and ketone groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the compound. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

12-Methylbicyclo[9.3.1]pentadec-11-en-15-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

12-Methylbicyclo[9.3.1]pentadec-11-en-15-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[9.3.1]pentadec-11-en-13-one
  • Bicyclo[8.3.1]tetradec-10-en-12-one
  • Bicyclo[5.3.1]undecan-9-one

Uniqueness

12-Methylbicyclo[9.3.1]pentadec-11-en-15-one is unique due to the presence of the methyl group at the 12th position and the ketone group at the 15th position. These functional groups confer distinct chemical reactivity and biological activity, differentiating it from other similar bicyclic compounds.

This detailed article provides a comprehensive overview of 12-Methylbicyclo[931]pentadec-11-en-15-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

56975-52-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

14-methylbicyclo[9.3.1]pentadec-1(14)-en-15-one

InChI

InChI=1S/C16H26O/c1-13-11-12-14-9-7-5-3-2-4-6-8-10-15(13)16(14)17/h14H,2-12H2,1H3

InChI Key

JLBSXAJDASROBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCCCCCCC(C2=O)CC1

Origin of Product

United States

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